

CAS number and molecular structure of Ethyl 1-Boc-3-allylpiperidine-3-carboxylate

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Compound of Interest

Compound Name: Ethyl 1-Boc-3-allylpiperidine-3-carboxylate

Cat. No.: B1427356

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An In-depth Technical Guide to **Ethyl 1-Boc-3-allylpiperidine-3-carboxylate**: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of **Ethyl 1-Boc-3-allylpiperidine-3-carboxylate**, a specialized piperidine derivative with significant potential in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights into the synthesis and application of this versatile molecule. While a registered CAS number for this specific compound is not publicly available, indicating its status as a novel or custom-synthesized molecule, its synthesis and properties can be confidently extrapolated from its well-characterized precursor, Ethyl 1-Boc-piperidine-3-carboxylate.

Molecular Structure and Identification

Ethyl 1-Boc-3-allylpiperidine-3-carboxylate is a substituted piperidine featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, an ethyl ester at the 3-position, and an allyl group also at the 3-position. The Boc group enhances the molecule's stability and facilitates controlled synthetic transformations, making it a valuable intermediate in complex molecular syntheses.

Molecular Formula: C₁₆H₂₇NO₄

Molecular Weight: 297.39 g/mol

The core structure is based on the piperidine ring, a prevalent heterocyclic motif in numerous biologically active compounds and approved pharmaceuticals. The presence of both an ester and an allyl group at the C3 position creates a quaternary center, offering a unique three-dimensional scaffold for drug design.

Physicochemical Properties

The physicochemical properties of **Ethyl 1-Boc-3-allylpiperidine-3-carboxylate** can be predicted based on its structure and by referencing its immediate precursor, Ethyl 1-Boc-piperidine-3-carboxylate. The addition of the nonpolar allyl group is expected to slightly increase its lipophilicity (XLogP3) and boiling point compared to the precursor.

Property	Predicted Value	Reference Compound Data (Ethyl 1-Boc-piperidine-3- carboxylate)
Appearance	Colorless to light yellow oil or low melting solid	White crystalline powder or solid[1][2]
Molecular Weight	297.39 g/mol	257.33 g/mol [2][3]
Molecular Formula	C ₁₆ H ₂₇ NO ₄	C ₁₃ H ₂₃ NO ₄ [2][3]
XLogP3	~2.5 - 3.0	1.8[1]
Boiling Point	> 95°C / 0.5 mmHg	95°C / 0.5 mmHg[1]
Density	~1.05 g/cm ³	1.077 g/cm ³ (Predicted)[1]
Solubility	Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate)	Soluble in organic solvents

Synthesis and Mechanistic Insights

The most direct and industrially scalable synthesis of **Ethyl 1-Boc-3-allylpiperidine-3-carboxylate** involves the α -alkylation of its precursor, Ethyl 1-Boc-piperidine-3-carboxylate. This process is a cornerstone of synthetic organic chemistry, allowing for the formation of a new carbon-carbon bond at the position adjacent to the carbonyl group of the ester.

Precursor: Ethyl 1-Boc-piperidine-3-carboxylate

The starting material, Ethyl 1-Boc-piperidine-3-carboxylate, is a commercially available compound with the following identifiers:

- CAS Number: 130250-54-3 (for the racemic mixture)[1][3]
- Synonyms: Ethyl N-Boc-nipecotate, 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate[1]

It is typically synthesized from piperidine-3-carboxylic acid (nipecotic acid) through a two-step process: Boc protection of the secondary amine followed by esterification of the carboxylic acid.

Proposed Synthetic Protocol: α -Alkylation

This protocol describes a self-validating system for the synthesis of the title compound. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Objective: To synthesize **Ethyl 1-Boc-3-allylpiperidine-3-carboxylate** via α -alkylation.

Materials:

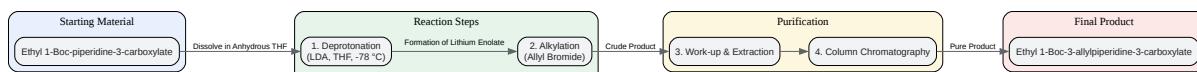
- Ethyl 1-Boc-piperidine-3-carboxylate (1.0 eq)
- Anhydrous Tetrahydrofuran (THF)
- Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 eq)
- Allyl bromide (1.2 eq)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)

Experimental Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with Ethyl 1-Boc-piperidine-3-carboxylate (1.0 eq). Anhydrous THF is added to dissolve the starting material.
 - Expertise & Experience: The use of a flame-dried flask under a nitrogen atmosphere is critical to prevent the quenching of the strong base (LDA) by atmospheric moisture. Anhydrous THF is essential for the same reason.
- Deprotonation: The solution is cooled to -78 °C using an acetone/dry ice bath. LDA (1.1 eq) is added dropwise via syringe, keeping the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
 - Trustworthiness: A slight excess of LDA (1.1 eq) ensures complete deprotonation of the α -carbon, forming the corresponding lithium enolate. The low temperature is crucial to prevent side reactions, such as self-condensation or decomposition of the LDA. Successful enolate formation is the key to the subsequent alkylation.
- Alkylation: Allyl bromide (1.2 eq) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to slowly warm to room temperature overnight.
 - Authoritative Grounding: The use of a slight excess of the electrophile (allyl bromide) drives the reaction to completion. The gradual warming allows the alkylation to proceed smoothly without generating excessive heat, which could lead to side products.
- Work-up and Extraction: The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
 - Expertise & Experience: Quenching with a mild acid like NH₄Cl neutralizes any remaining strong base. The brine wash helps to remove any remaining water from the organic layer.
- Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure **Ethyl 1-Boc-3-allylpiperidine-3-carboxylate**.

- Trustworthiness: Column chromatography is a standard and reliable method for purifying organic compounds, ensuring the final product is free of starting material and byproducts.

Visualization of the Synthetic Workflow



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Caption: Synthetic workflow for **Ethyl 1-Boc-3-allylpiperidine-3-carboxylate**.

Applications in Drug Discovery and Development

The piperidine scaffold is a "privileged substructure" in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of an allyl group at the 3-position of the piperidine ring in **Ethyl 1-Boc-3-allylpiperidine-3-carboxylate** opens up a wide range of possibilities for further chemical modifications, making it a highly valuable building block for drug discovery.

- Versatile Functional Handle: The allyl group's double bond can be readily transformed into other functional groups through various well-established chemical reactions, such as:
 - Oxidative cleavage: To form an aldehyde or carboxylic acid.
 - Hydroboration-oxidation: To yield a primary alcohol.
 - Epoxidation: To create an epoxide for further nucleophilic attack.
 - Metathesis reactions: To form new carbon-carbon bonds.
- Access to Novel Chemical Space: The unique 3,3-disubstituted piperidine core provides a rigid scaffold that can be used to orient substituents in specific vectors, which is crucial for

optimizing interactions with biological targets.

- **Intermediate for Complex Syntheses:** This compound serves as a key intermediate in the synthesis of more complex molecules, particularly those targeting the central nervous system, where piperidine-containing compounds have shown significant efficacy.^[2] The ability to introduce diverse functionalities via the allyl group allows for the rapid generation of compound libraries for high-throughput screening.

Conclusion

Ethyl 1-Boc-3-allylpiperidine-3-carboxylate represents a valuable and versatile building block for researchers and scientists in the field of drug development. While not yet a catalogued compound with a CAS number, its synthesis is straightforward and based on reliable, well-understood organic chemistry principles. Its unique structural features, particularly the presence of a modifiable allyl group on a privileged piperidine scaffold, provide a gateway to novel chemical entities with the potential for significant therapeutic applications. This guide provides the foundational knowledge for the synthesis and rational application of this promising intermediate in the pursuit of next-generation therapeutics.

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